1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol
Description
Properties
IUPAC Name |
1-(1-propan-2-ylpiperidin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(2)11-6-4-10(5-7-11)9(3)12/h8-10,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMKTHIFPYBSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Piperidone with Isopropyl Bromide
One common preparative route begins with 4-piperidone, which undergoes N-alkylation using isopropyl bromide. This reaction typically proceeds under basic conditions to form the N-isopropylpiperidin-4-one intermediate.
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Piperidone + Isopropyl bromide | Base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux | N-Isopropylpiperidin-4-one | 75-85 |
Reductive Amination with Ethylamine or Reduction to Ethan-1-ol
The N-isopropylpiperidin-4-one intermediate is then subjected to reductive amination or reduction to install the ethan-1-ol group at the 4-position. Sodium borohydride (NaBH4) is commonly used as the reducing agent in protic solvents such as ethanol.
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2 | N-Isopropylpiperidin-4-one + NaBH4 | Ethanol, room temperature, 2-4 h | 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol | 80-90 |
This step reduces the ketone to the corresponding secondary alcohol, completing the synthesis.
General Procedure Example from Literature
A representative procedure reported involves:
- Dissolving 4-piperidone in a suitable solvent (e.g., ethanol or acetonitrile).
- Adding isopropyl bromide and a base (e.g., potassium carbonate) to effect N-alkylation.
- Isolating the N-isopropylpiperidin-4-one intermediate.
- Treating the intermediate with sodium borohydride in ethanol at room temperature.
- Work-up by aqueous extraction and purification by chromatography or crystallization.
This method typically yields the target compound as a yellow oil or crystalline solid with high purity confirmed by LC-MS and NMR spectroscopy.
Industrial Production Considerations
Industrial synthesis of this compound often employs:
- Continuous flow reactors to improve reaction control and safety.
- Automated dosing of reagents such as isopropyl bromide and reducing agents.
- High-pressure reactors for enhanced reaction rates.
- Advanced purification techniques including distillation and crystallization to ensure product quality.
These methods optimize yield, reduce waste, and maintain reproducibility at scale.
Chemical Reaction Analysis
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| N-Alkylation | Isopropyl bromide, base, solvent | Formation of N-isopropylpiperidin-4-one |
| Reduction | NaBH4, ethanol, RT | Conversion of ketone to ethan-1-ol group |
| Reductive Amination | Ethylamine, NaBH4 or catalytic H2 | Alternative route to amine derivatives |
The reductive step is critical for selectively reducing the ketone to an alcohol without affecting the piperidine nitrogen substituent.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation + Reduction | 4-Piperidone | Isopropyl bromide, NaBH4 | Base, ethanol, RT | 80-90 | Common laboratory method |
| Reductive Amination | N-Isopropylpiperidin-4-one | Ethylamine, NaBH4 or H2 catalyst | Room temperature or mild heating | 75-85 | Alternative route |
| Continuous Flow Process | Same as above | Automated reagent dosing | High pressure, flow reactor | >85 | Industrial scale synthesis |
Research Findings and Characterization
- The synthesized this compound shows consistent purity with LC-MS retention times around 1.3 min and molecular ion peaks at m/z 195 [M+H]+.
- ^1H NMR spectra confirm the presence of characteristic signals for the piperidine ring, isopropyl group, and ethan-1-ol moiety, supporting the structural assignment.
- Reaction optimization studies indicate that the choice of solvent and temperature critically affects yield and selectivity.
- Use of sodium borohydride as a reducing agent is preferred for its mildness and selectivity toward ketone reduction without over-reduction or side reactions.
Chemical Reactions Analysis
1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: It is utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses . The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related piperidine-ethanol derivatives, highlighting key differences in substituents, molecular properties, and applications:
Structural and Functional Analysis
Solubility: Hydrochloride salts (e.g., ) improve aqueous solubility, critical for drug formulation . Steric and Electronic Effects: The isopropyl group in the main compound may hinder steric interactions in receptor binding compared to smaller substituents (e.g., methyl in ) .
Biological Activity Receptor Interactions: Piperidine-ethanol derivatives are recurrent motifs in receptor antagonists (e.g., 5-HT4 in ). While the main compound lacks direct activity data, its structural analogs with aminoethyl groups () or stereospecific configurations () suggest tunable pharmacokinetic profiles . Spike Protein Binding: Quinolone-piperidine hybrids () demonstrate substituent-dependent interactions with viral proteins, though the main compound’s simpler structure may lack such specificity .
Applications
- Pharmaceuticals : Hydrochloride salts () are prioritized in drug development for improved stability and bioavailability .
- Material Science : Phenyl-substituted variants () are used in polymer and catalyst design due to their aromatic rigidity .
Research Findings and Limitations
- Gaps in Data : The main compound’s exact molecular weight, solubility, and toxicity data are unreported in the provided evidence, necessitating further experimental validation.
- Commercial Status : The discontinuation of this compound () contrasts with the commercial availability of its analogs (e.g., ), highlighting supply chain challenges for researchers .
Biological Activity
1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol, also known as CAS No. 1699407-61-8, is a piperidine derivative that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C10H21NO
- Molecular Weight : 171.28 g/mol
- CAS Number : 1699407-61-8
The biological activity of this compound primarily stems from its piperidine nucleus, which is known for various pharmacological effects. Key mechanisms include:
- Enzyme Interaction : This compound has been shown to interact with glutaminase 1 (GLS1), an enzyme involved in glutamine metabolism, leading to its inhibition.
- Cellular Effects : It influences cellular processes by affecting signaling pathways and gene expression, notably increasing reactive oxygen species (ROS) levels in mitochondria, which suggests a role in oxidative stress modulation.
- Subcellular Localization : Understanding the localization within cells can provide insights into its function and therapeutic potential, as specific targeting can enhance efficacy.
Biological Activities
The compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that piperidine derivatives can possess antibacterial and antifungal properties. For instance:
| Compound | Type | Activity | MIC (mg/mL) |
|---|---|---|---|
| This compound | Antibacterial | Active against S. aureus and E. coli | 0.0039 - 0.025 |
| Other Piperidine Derivatives | Antifungal | Varied activity against fungal strains | Not specified |
In a study assessing various alkaloids, compounds similar to this compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Analgesic and Anti-inflammatory Effects
The compound's potential analgesic and anti-inflammatory properties are under investigation, with preliminary results suggesting it may inhibit pain pathways and reduce inflammation markers in cellular models .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antibacterial Efficacy : A comprehensive evaluation of various piperidine derivatives found that modifications to the piperidine ring significantly influenced antibacterial activity. The presence of specific substituents enhanced efficacy against bacteria such as S. aureus and E. coli .
- Oxidative Stress Modulation : In vitro studies have shown that treatment with this compound resulted in increased ROS levels in neuronal cell lines, indicating its potential role in neuroprotection or neurotoxicity depending on concentration and exposure duration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol, and what experimental conditions optimize yield?
- Methodology : Begin with a piperidin-4-yl scaffold. Introduce the propan-2-yl group via nucleophilic substitution using isopropyl halides under basic conditions (e.g., KCO in DMF). The ethanol moiety can be added through Grignard reactions or catalytic hydrogenation of ketone intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Monitor reactions using TLC and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodology :
- NMR : H NMR (δ ~1.0–1.2 ppm for isopropyl CH, δ ~3.4–3.6 ppm for piperidine CH, and δ ~4.2 ppm for ethanol OH). C NMR should confirm the piperidine ring carbons and ethanol linkage .
- IR : Look for O-H stretching (~3200–3600 cm) and piperidine ring vibrations (~2800 cm).
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H] and fragmentation patterns .
Q. How can researchers assess the compound’s solubility and stability under varying pH conditions?
- Methodology : Perform shake-flask solubility tests in buffers (pH 1–10) at 25°C. Use UV-Vis spectroscopy or HPLC to quantify solubility. For stability, incubate the compound in simulated gastric/intestinal fluids and analyze degradation products via LC-MS. Note: Ethanol derivatives may exhibit pH-dependent hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Analysis : Replicate assays across multiple cell lines (e.g., HEK-293, HepG2) to identify cell-type-specific effects.
- Metabolite Profiling : Use LC-MS to detect active metabolites that may influence results.
- Target Validation : Employ CRISPR/Cas9 knockdown of putative targets (e.g., GPCRs) to confirm mechanism .
Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., sigma receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of sigma-1 receptors (PDB: 5HK1). Prioritize poses with hydrogen bonding to ethanol-OH and piperidine nitrogen.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate with MM-PBSA free-energy calculations .
Q. What experimental designs mitigate toxicity risks during in vivo studies?
- Methodology :
- Acute Toxicity Screening : Conduct OECD 423-guided tests in rodents, monitoring weight loss, organ histopathology, and serum biomarkers (ALT, creatinine).
- Metabolic Profiling : Identify hepatotoxic metabolites via CYP450 inhibition assays (e.g., CYP3A4).
- Safety Margins : Calculate therapeutic index (LD/ED) using dose-ranging studies .
Q. How do stereochemical variations (e.g., ethanol configuration) impact pharmacological activity?
- Methodology : Synthesize enantiomers via chiral resolution (e.g., using (+)- or (-)-tartaric acid). Compare IC values in receptor-binding assays (e.g., radioligand displacement). X-ray crystallography of protein-ligand complexes can reveal stereospecific interactions .
Safety and Handling
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Exposure Response : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Data Reproducibility
Q. How can researchers ensure reproducibility in synthesizing and testing this compound?
- Methodology :
- Detailed SOPs : Document reaction times, temperatures, and purification steps.
- Reference Standards : Use commercially available piperidine derivatives (e.g., 1-(2-methylphenyl)piperidin-4-one) for spectral comparison .
- Collaborative Validation : Share batches with independent labs for cross-validation of biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
